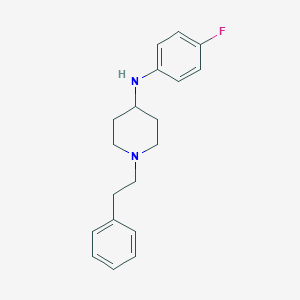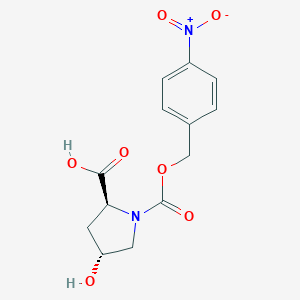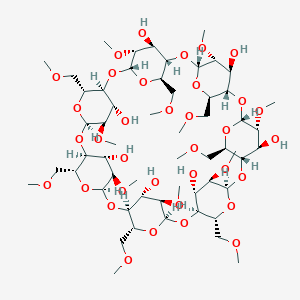
Taxifolin 3'-glucoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of Taxifolin 3'-glucoside and its isomers involves regio- and stereoselective catalysis, as demonstrated in the total synthesis of related natural products such as ulmoside A and (2R,3R)-taxifolin-6-C-β-d-glucopyranoside. Key steps include catalyzed C-glycosidation with D-glucose and chiral chromatographic separation techniques (Macha et al., 2020).
Molecular Structure Analysis
The molecular structure of Taxifolin 3'-glucoside has been determined through comprehensive spectroscopic analysis, including 1H- and 13C-NMR, revealing distinct configurations at the C-2 and C-3 positions. These structural elucidations provide insights into the compound's stereochemistry and functional groups (Sakushima et al., 2002; Hosoi et al., 2006).
Chemical Reactions and Properties
Taxifolin 3'-glucoside undergoes various chemical reactions, including glucosylation, which has been observed in cultured plant cells. These reactions lead to the formation of different glucosides, demonstrating the compound's reactivity and its interactions with biological systems (Shimoda et al., 2013).
Aplicaciones Científicas De Investigación
1. Therapeutic Potentials of Taxifolin
- Summary of Application : Taxifolin is a flavonoid compound with a broad range of health-promoting effects. It has excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . It is often found in foods such as onions and olive oil, and is also used in commercial preparations .
- Methods of Application : The review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
2. Treatment of Atopic Dermatitis
- Summary of Application : Taxifolin glycoside (TAX) has been used to treat atopic dermatitis (AD), a chronic inflammatory skin disease .
- Methods of Application : Topical TAX was applied to AD-induced NC/Nga mice for 3 weeks. The anti-inflammatory effects of this compound were demonstrated noninvasively using biomedical tools and immunological assays .
- Results or Outcomes : The method of AD assessment using biomedical tools is more objective and accurate than visual inspection. The results obtained using the biomedical tools were identical to those obtained using immunological assays .
3. Antihyperglycemic Activity
- Summary of Application : Taxifolin-3-O-glucoside (TG) from Osbeckia nepalensis Hook has been evaluated for its prophylactic potential against the downregulation of hepatic gluconeogenesis in Type 2 Diabetes Mellitus (T2DM) .
- Methods of Application : The study evaluates the effects of TG through in vitro, in vivo, and in silico conditions .
- Results or Outcomes : The specific results or outcomes of this study are not detailed in the search results .
4. Antioxidant Activity
- Summary of Application : Taxifolin is a flavonoid compound, originally isolated from the bark of Douglas fir trees, which is often found in foods such as onions and olive oil . It has attracted the interest of nutritionists and medicinal chemists due to its broad range of health-promoting effects . It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial and other pharmacological activities .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
5. Anti-inflammatory Activity
- Summary of Application : Taxifolin has excellent anti-inflammatory properties . It is often used in commercial preparations and has attracted the interest of medicinal chemists due to its broad range of health-promoting effects .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
6. Anti-microbial Activity
- Summary of Application : Taxifolin has excellent anti-microbial properties . It is often used in commercial preparations and has attracted the interest of medicinal chemists due to its broad range of health-promoting effects .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
4. Antioxidant Activity
- Summary of Application : Taxifolin is a flavonoid compound, originally isolated from the bark of Douglas fir trees, which is often found in foods such as onions and olive oil . It has attracted the interest of nutritionists and medicinal chemists due to its broad range of health-promoting effects . It is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial and other pharmacological activities .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
5. Anti-inflammatory Activity
- Summary of Application : Taxifolin has excellent anti-inflammatory properties . It is often used in commercial preparations and has attracted the interest of medicinal chemists due to its broad range of health-promoting effects .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
6. Anti-microbial Activity
- Summary of Application : Taxifolin has excellent anti-microbial properties . It is often used in commercial preparations and has attracted the interest of medicinal chemists due to its broad range of health-promoting effects .
- Methods of Application : This review focuses on the breakthroughs in taxifolin for the treatment of diseases from 2019 to 2022 according to various systems of the human body, such as the nervous system, immune system, and digestive system .
- Results or Outcomes : The review summarizes the problems of current research and tries to suggest solutions and future research directions .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17-26,28-30H,6H2/t13-,15-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOXIGOPZRIBJM-JUIPTLLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185045 | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taxifolin 3'-glucoside | |
CAS RN |
31106-05-5 | |
| Record name | Taxifolin 3′-O-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31106-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin 3'-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAXIFOLIN 3'-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OJU5O9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methoxy-11H-benzo[b][1]benzazepine](/img/structure/B30484.png)
![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B30486.png)
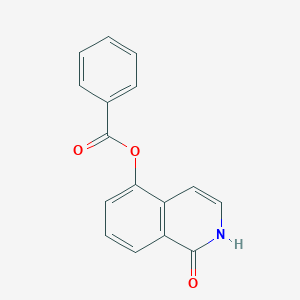
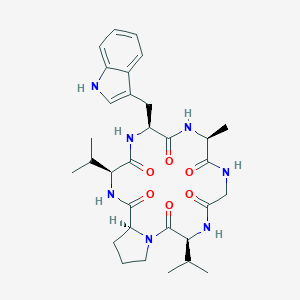
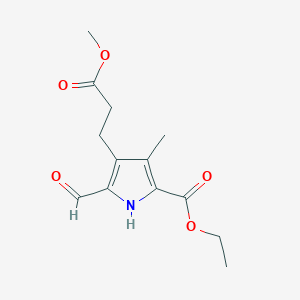
![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
![4-{[4-(Dimethylamino)-1-(phenylsulfanyl)butan-2-yl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B30508.png)
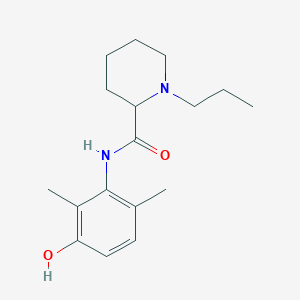
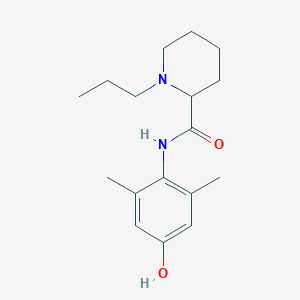
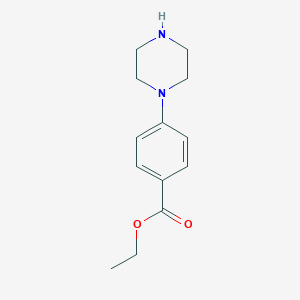
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
